4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine
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Overview
Description
4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is a synthetic organic compound that belongs to the class of sulfonyl morpholines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzenesulfonyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The reaction between 4-ethylbenzenesulfonyl chloride and 4-fluoroaniline forms an intermediate sulfonamide.
Cyclization: The intermediate undergoes cyclization with morpholine under reflux conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine
- 4-(4-ethylbenzenesulfonyl)-2-(4-chlorophenyl)morpholine
Uniqueness
4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is unique due to the presence of both the ethylbenzenesulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its potency, selectivity, or stability compared to similar compounds.
Properties
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-2-(4-fluorophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-2-14-3-9-17(10-4-14)24(21,22)20-11-12-23-18(13-20)15-5-7-16(19)8-6-15/h3-10,18H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNATUEAGLEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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